molecular formula C9H10FNOS B7356429 2-(4-Fluorophenyl)sulfanylpropanamide

2-(4-Fluorophenyl)sulfanylpropanamide

Cat. No. B7356429
M. Wt: 199.25 g/mol
InChI Key: HVASTDPUHCUZKA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)sulfanylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FPSPA and is a derivative of propanamide. FPSPA has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of FPSPA involves the inhibition of specific enzymes and signaling pathways in cells. FPSPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, FPSPA can reduce inflammation and potentially prevent the development of certain types of cancer.
Biochemical and Physiological Effects:
FPSPA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that FPSPA can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. FPSPA has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, FPSPA has been shown to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

FPSPA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. FPSPA also exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug discovery. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on FPSPA. One area of interest is the development of new drugs based on FPSPA for the treatment of inflammation and cancer. Researchers may also investigate the potential use of FPSPA in the synthesis of novel materials such as polymers and nanoparticles. Additionally, further studies may be conducted to investigate the potential toxicity of FPSPA and its effects on other cellular pathways.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)sulfanylpropanamide involves the reaction of 4-fluorobenzyl chloride with thioacetamide in the presence of a base such as sodium hydroxide. This reaction results in the formation of FPSPA as a white solid, which can be purified through recrystallization.

Scientific Research Applications

FPSPA has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. FPSPA has also been studied for its potential use in the synthesis of novel materials such as polymers and nanoparticles.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNOS/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVASTDPUHCUZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)SC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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